

An In-depth Technical Guide to the Spectroscopic Properties of Trimethylphosphine Oxide

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Compound of Interest

Compound Name: *Trimethylphosphine oxide*

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This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of **trimethylphosphine oxide** (TMPO). The information is compiled to serve as a core reference for the characterization and analysis of this organophosphorus compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of **trimethylphosphine oxide**. The presence of ^1H , ^{13}C , and ^{31}P nuclei provides multiple handles for detailed molecular characterization. The chemical shifts and coupling constants are highly sensitive to the molecule's chemical environment, including solvent and complexation state.^[1]^[2]

The ^1H NMR spectrum of TMPO is characterized by a single resonance for the nine equivalent methyl protons, which is split into a doublet by the phosphorus nucleus.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for **Trimethylphosphine Oxide**

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Solvent
^1H	1.57	Doublet (d)	$^2J(^{31}\text{P}-^1\text{H}) = 13.0$	CDCl_3
^{13}C	Data not available in cited literature	-	-	-

Data sourced from[1]

^{31}P NMR is particularly informative for phosphorus-containing compounds. The chemical shift of TMPO is sensitive to concentration, solvent, and its coordination state, such as when it is adsorbed onto a solid acid catalyst.[1][3] For instance, the ^{31}P chemical shift can vary significantly when TMPO is physisorbed versus when it forms complexes on Brønsted acid sites.[4]

Table 2: ^{31}P NMR Spectroscopic Data for **Trimethylphosphine Oxide**

State / Condition	Chemical Shift (δ) ppm	Multiplicity	Notes
Solution (CDCl_3)	~30.00	Singlet (s)	Typical value for phosphine oxides.[5]
Solid-State (polycrystalline)	28.14	Isotropic Line	-
Adsorbed on Zeolite H-ZSM-5	86	-	Determined as the threshold for superacidity.[3][4]
Adsorbed on Faujasite-type zeolites	55 and 65	-	Corresponds to two different types of Brønsted acid sites.[4]

Data sourced from[1][3][4][5]

Infrared (IR) Spectroscopy

The infrared spectrum of **trimethylphosphine oxide** provides key information about its vibrational modes, particularly the characteristic P=O and P-C bonds. The infrared absorption spectrum for solid TMPO has been recorded over the range of 450 to 5000 cm^{-1} .^{[6][7][8]} The frequency of the P=O stretching vibration is a useful descriptor and changes upon complexation, for example, during the formation of halogen or hydrogen bonds.^{[2][9]}

Table 3: Key Infrared (IR) Absorption Frequencies for Solid **Trimethylphosphine Oxide**

Frequency (cm^{-1})	Intensity	Tentative Assignment
3410	Strong	O-H Stretch (likely from absorbed water, as TMPO is hygroscopic)
1437	Medium-Strong	CH_3 Asymmetric Deformation
1420	Medium-Strong	CH_3 Asymmetric Deformation
1305	Strong	CH_3 Symmetric Deformation
1292	Strong	CH_3 Symmetric Deformation
1170	Strong	P=O Stretch (ν P=O)
950	Strong	CH_3 Rock
872	Strong	P-C Asymmetric Stretch
866	Strong	P-C Asymmetric Stretch
750	Strong	P-C Symmetric Stretch

Data and assignments based on information from^[8]

Experimental Protocols

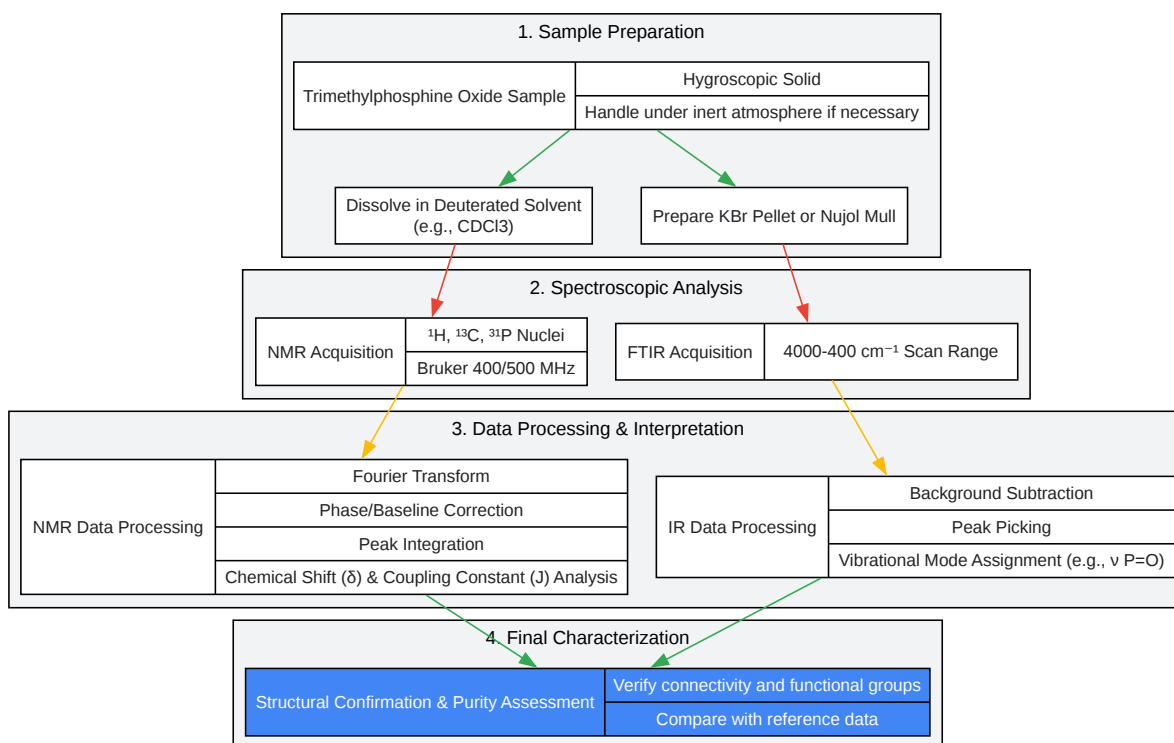
The following sections detail generalized methodologies for acquiring NMR and IR spectra of **trimethylphosphine oxide**.

- **Sample Preparation:** Dissolve approximately 5-10 mg of **trimethylphosphine oxide** in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube.
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for ^1H and ^{13}C NMR, with its signal set to 0.00 ppm.^[10] For ^{13}C NMR in CDCl_3 , the solvent peak at 77.0 ppm can also be used as a reference.^[10] For ^{31}P NMR, an external standard such as 85% H_3PO_4 is often used.
- **Instrumentation:** Acquire spectra on a high-field NMR spectrometer, such as a Bruker Avance 400 or 500 MHz instrument.^[10]
- **Acquisition Parameters:**
 - ^1H NMR: Standard single-pulse experiment.
 - ^{13}C NMR: Typically a proton-decoupled experiment (e.g., zgpg30) to produce singlets for all carbon environments.
 - ^{31}P NMR: A proton-decoupled experiment is standard. For samples with low concentration, the number of scans (NS) may be increased to improve the signal-to-noise ratio (e.g., NS=256).^[11]
- **Sample Preparation (Mull Technique):** Since TMPO is a solid, a common method is to prepare a mull.^[8]
 - Grind a small amount (1-2 mg) of the crystalline TMPO with a mulling agent (e.g., Nujol or petrolatum) using an agate mortar and pestle until a smooth, uniform paste is formed.^[8]
 - Spread a thin film of the paste between two polished potassium bromide (KBr) or sodium chloride (NaCl) plates.^[8]
 - As TMPO is hygroscopic, the edges of the plates can be sealed to protect the sample from atmospheric moisture.^[8]
- **Instrumentation:** Place the prepared sample plates in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.

- **Data Acquisition:** Record the spectrum, typically in the range of 4000 to 400 cm^{-1} . A background spectrum of the clean plates should be recorded first and subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **trimethylphosphine oxide**.



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Caption: Logical workflow for the spectroscopic analysis of **trimethylphosphine oxide**.

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